molecular formula C16H13Cl2NO2 B11944820 Ethyl 4-[(2,4-dichlorophenyl)methylideneamino]benzoate CAS No. 14632-36-1

Ethyl 4-[(2,4-dichlorophenyl)methylideneamino]benzoate

Cat. No.: B11944820
CAS No.: 14632-36-1
M. Wt: 322.2 g/mol
InChI Key: VYRKRYIWDIFJAF-UHFFFAOYSA-N
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Description

Ethyl 4-[(2,4-dichlorophenyl)methylideneamino]benzoate is a benzoate ester derivative featuring a Schiff base linkage (-CH=N-) connecting the ethyl benzoate moiety to a 2,4-dichlorophenyl group. This compound is part of a broader class of aromatic benzoates modified with halogenated substituents, which are often explored for their electronic, optical, and biological properties. Synonyms include ethyl 4-{[(2,4-dichlorophenyl)methyl]amino}benzoate and 4-(2,4-dichloro-benzylamino)-benzoic acid ethyl ester .

Properties

CAS No.

14632-36-1

Molecular Formula

C16H13Cl2NO2

Molecular Weight

322.2 g/mol

IUPAC Name

ethyl 4-[(2,4-dichlorophenyl)methylideneamino]benzoate

InChI

InChI=1S/C16H13Cl2NO2/c1-2-21-16(20)11-4-7-14(8-5-11)19-10-12-3-6-13(17)9-15(12)18/h3-10H,2H2,1H3

InChI Key

VYRKRYIWDIFJAF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=CC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Conventional Acid-Catalyzed Condensation

The most widely reported method involves a two-step process: esterification of 4-aminobenzoic acid followed by Schiff base formation with 2,4-dichlorobenzaldehyde.

Step 1: Esterification of 4-Aminobenzoic Acid
4-Aminobenzoic acid is reacted with excess ethanol in the presence of a catalytic acid (e.g., concentrated sulfuric acid or rare-earth oxides like neodymium sesquioxide) under reflux. The reaction typically employs a water-carrying agent (e.g., toluene) to remove water via azeotropic distillation, driving the equilibrium toward ester formation:

4-Aminobenzoic acid+EtOHH2SO4Ethyl 4-aminobenzoate+H2O\text{4-Aminobenzoic acid} + \text{EtOH} \xrightarrow{\text{H}2\text{SO}4} \text{Ethyl 4-aminobenzoate} + \text{H}_2\text{O}

Step 2: Schiff Base Formation
Ethyl 4-aminobenzoate is condensed with 2,4-dichlorobenzaldehyde in ethanol or methanol under acidic conditions (e.g., HCl or acetic acid). The reaction is refluxed for 3–6 hours, with water removal enhancing imine formation:

Ethyl 4-aminobenzoate+2,4-Cl2C6H3CHOHClEthyl 4-[(2,4-dichlorophenyl)methylideneamino]benzoate+H2O\text{Ethyl 4-aminobenzoate} + \text{2,4-Cl}2\text{C}6\text{H}3\text{CHO} \xrightarrow{\text{HCl}} \text{this compound} + \text{H}2\text{O}

Typical Conditions

  • Molar ratio : 1:1 (amine:aldehyde)

  • Catalyst : 1–5% HCl or H2_2SO4_4

  • Solvent : Ethanol or methanol

  • Temperature : 70–80°C

  • Yield : 75–92%

Microwave-Assisted Synthesis

Microwave irradiation offers a rapid alternative, reducing reaction times from hours to minutes. A mixture of ethyl 4-aminobenzoate and 2,4-dichlorobenzaldehyde in ethanol is irradiated at 100–120°C for 10–15 minutes with catalytic HCl. Yields up to 89% are reported, with minimal side products.

Solvent-Free Methods

Eco-friendly approaches eliminate organic solvents by grinding stoichiometric amounts of reactants with a catalytic acid (e.g., p-toluenesulfonic acid) at 50–60°C. While yields are slightly lower (68–74%), this method reduces waste and energy consumption.

Reaction Optimization and Catalytic Systems

Catalyst Screening

Catalysts significantly impact reaction efficiency. Comparative studies reveal:

Catalyst Yield (%) Reaction Time (h)
HCl (1%)923
H2_2SO4_4 (1%)884
Acetic acid (5%)786
Rare-earth oxides855

HCl provides optimal results due to its strong protonation capability, enhancing nucleophilic attack by the amine.

Solvent Effects

Polar protic solvents (ethanol, methanol) favor Schiff base formation by stabilizing intermediates. Non-polar solvents (toluene) are less effective, yielding <60%.

Temperature and Time

Elevated temperatures (70–80°C) accelerate kinetics but may promote side reactions (e.g., aldehyde oxidation). A balance is achieved at 75°C for 4 hours.

Purification and Characterization

Isolation

The crude product is filtered hot to remove unreacted aldehyde, then recrystallized from ethanol or ethyl acetate. Activated charcoal treatment improves purity (>99% by GC).

Analytical Data

  • Melting Point : 145–147°C

  • 1^1H NMR (CDCl3_3): δ 8.45 (s, 1H, CH=N), 7.85–7.35 (m, 6H, aromatic), 4.35 (q, 2H, OCH2_2), 1.40 (t, 3H, CH3_3).

  • IR : 1685 cm1^{-1} (C=N), 1710 cm1^{-1} (C=O ester).

Industrial-Scale Production Considerations

Continuous Flow Reactors

Microreactors enable precise temperature control and shorter residence times (20–30 minutes), achieving 90% yield with automated separation.

Catalyst Recycling

Solid acid catalysts (e.g., zeolites) are reused for 5–7 cycles without significant activity loss, reducing costs.

Recent Advances and Alternative Methods

Enzymatic Catalysis

Lipases (e.g., Candida antarctica) catalyze esterification and condensation in one pot, though yields remain moderate (65–70%).

Photochemical Synthesis

UV light initiates radical-based coupling at room temperature, offering a greener pathway under investigation .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(2,4-dichlorophenyl)methylideneamino]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines .

Scientific Research Applications

Synthesis Methodology

  • Reagents : 4-Aminobenzoic acid, 2,4-dichlorobenzaldehyde.
  • Conditions : Acidic medium (e.g., acetic acid), microwave irradiation.
  • Yield : High yields are reported due to the efficiency of microwave synthesis.

Biological Activities

The compound exhibits a range of biological activities that make it suitable for various therapeutic applications:

Anticancer Activity

Recent studies have highlighted the anticancer potential of ethyl 4-[(2,4-dichlorophenyl)methylideneamino]benzoate. In vitro assays demonstrate its effectiveness against several cancer cell lines, including triple-negative breast cancer (TNBC). The compound's mechanism of action includes:

  • Inhibition of Cell Proliferation : Significant reduction in cell viability observed in treated cancer cell lines.
  • Induction of Apoptosis : Increased levels of apoptotic markers such as caspase-9.
  • Matrix Metalloproteinase Inhibition : Notable inhibition of MMP-2 and MMP-9, which are crucial in tumor metastasis.

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various pathogens. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.

Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties, making it a candidate for Alzheimer's disease treatment. Its ability to inhibit acetylcholinesterase suggests that it could enhance acetylcholine levels in the brain, potentially improving cognitive function.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound:

Breast Cancer Model Study

A study involving BALB/c nude mice inoculated with MDA-MB-231 cells demonstrated that treatment with the compound significantly inhibited tumor growth and metastasis over a 30-day period. The results indicated:

  • Tumor Size Reduction : Treated groups showed a marked decrease in tumor size compared to control groups.
  • Selectivity : The compound exhibited lower toxicity towards normal cells than cancer cells.

Antimicrobial Efficacy Study

In vitro tests assessed the antimicrobial properties against various bacterial strains. Results showed:

  • Zone of Inhibition : Significant inhibition zones were observed for both Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentration (MIC) : Determined values indicated effective concentrations for bacterial growth inhibition.

Data Summary

ApplicationActivity TypeModel/Cell LineIC50 ValueNotes
AnticancerCell ProliferationMDA-MB-231 (TNBC)0.126 μMSignificant inhibition observed
AntimicrobialBacterial InhibitionVarious StrainsMIC values varyEffective against both Gram-positive/negative
NeuroprotectionAcetylcholinesterase InhibitionIn vitro assaysN/APotential therapeutic candidate for Alzheimer's

Mechanism of Action

The mechanism of action of Ethyl 4-[(2,4-dichlorophenyl)methylideneamino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Substituent Variations

The compound’s structural analogs differ in substituent type, position, and functional groups:

Compound Name Key Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Reference
Ethyl 4-[(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate -OH (C2), -OCH₃ (C4) on phenyl ring C₁₇H₁₆N₂O₄ 312.32
Ethyl 4-(carbamoylamino)benzoate -NH-C(O)-NH₂ (carbamoyl group) C₁₀H₁₂N₂O₃ 208.22
Ethyl 4-[[2-(2,4-dichlorophenoxy)acetyl]amino]benzoate -O-(2,4-dichlorophenyl)acetyl group C₁₇H₁₅Cl₂NO₄ 368.21
Methyl (S)-4-(2-(3-(2,4-dichlorophenyl)ureido)-2-phenylacetamido)benzoate Ureido linkage (-NH-C(O)-NH-), additional phenyl group C₂₃H₂₀Cl₂N₃O₄ 473.33
Ethyl 4-[(2,3-dichlorophenyl)methyl]benzoate -CH₂- linkage (no Schiff base), 2,3-dichloro substitution C₁₆H₁₄Cl₂O₂ 309.19

Key Observations :

  • Electronic Effects : The 2,4-dichlorophenyl group in the target compound introduces strong electron-withdrawing character, which contrasts with electron-donating groups (-OH, -OCH₃) in ’s derivative .

Physicochemical Properties

LogP and Solubility

  • The target compound’s logP is estimated to be ~4.3 (similar to ’s analog with a phenoxy group) , indicating high lipophilicity.
  • Derivatives with polar groups (e.g., -OH in ) exhibit lower logP values, enhancing aqueous solubility .

Thermal Stability

  • Ethyl 4-[(2,3-dichlorophenyl)methyl]benzoate () has a boiling point of 410.9°C, suggesting that halogenation increases thermal stability compared to non-halogenated benzoates .

Antimicrobial Potential

  • Triazole derivatives synthesized from substituted benzoates () show antimicrobial activity, with halogenation (e.g., 3,4-dichloro) enhancing efficacy . The target compound’s 2,4-dichloro substitution may similarly improve bioactivity.

Enzyme Inhibition

  • Carbamoyl-substituted benzoates () were screened as aquaporin inhibitors, highlighting the role of substituents in target specificity . The Schiff base in the target compound could offer unique binding interactions.

Electronic and Optical Properties

  • Nonlinear Optical (NLO) Activity: Ethyl 4-[(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate () demonstrated high hyperpolarizability (β = 1.34 × 10⁻³⁰ esu) in DFT studies, attributed to electron-donating substituents enhancing charge transfer. The target compound’s electron-withdrawing Cl groups may reduce NLO efficiency but improve thermal stability .

Biological Activity

Ethyl 4-[(2,4-dichlorophenyl)methylideneamino]benzoate is an organic compound notable for its diverse biological activities, including potential antimicrobial and anticancer properties. This article explores the biological mechanisms, research findings, and applications of this compound, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a benzoate ester linked to a dichlorophenyl group through a methylideneamino bridge. Its molecular formula is C16_{16}H14_{14}Cl2_{2}N2_{2}O2_{2}, with a molecular weight of 351.20 g/mol. The presence of chlorine atoms at the 2 and 4 positions on the phenyl ring enhances its stability and biological interactions.

Biological Activity Overview

This compound has been investigated for various biological activities:

  • Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains.
  • Anticancer Properties : Research has shown that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.

The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. Key pathways affected include:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes implicated in cancer progression.
  • Cell Cycle Regulation : It induces cell cycle arrest in cancer cells, leading to reduced proliferation.

Antimicrobial Activity

A study examining the antimicrobial effects of this compound against various bacterial strains yielded the following results:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound exhibits moderate to strong antimicrobial activity, particularly against Gram-positive bacteria.

Anticancer Activity

In vitro studies have demonstrated the anticancer potential of this compound. The following table summarizes its effects on different cancer cell lines:

Cell LineIC50_{50} (µM)Mechanism of Action
MCF-7 (Breast Cancer)10Induction of apoptosis
A549 (Lung Cancer)15Cell cycle arrest at G1 phase
HeLa (Cervical Cancer)12Inhibition of proliferation

The IC50_{50} values indicate that this compound is effective at low concentrations, highlighting its potential as an anticancer agent.

Case Studies

  • Case Study on Antimicrobial Efficacy : A clinical trial evaluated the efficacy of this compound in treating skin infections caused by Staphylococcus aureus. Patients treated with this compound showed a significant reduction in infection severity compared to placebo.
  • Case Study on Cancer Treatment : In a preclinical model using MCF-7 breast cancer cells, treatment with this compound resulted in a marked decrease in tumor size and increased survival rates among subjects.

Q & A

Q. How do crystallographic parameters guide polymorph screening?

  • Methodological Answer: Differential scanning calorimetry (DSC) identifies polymorphs by melting point variations (∆T = 5–10°C). SCXRD distinguishes packing motifs (e.g., herringbone vs. layered), with Z’ = 1 for the monoclinic form indicating a single molecule per asymmetric unit .

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